molecular formula C11H9ClN4 B1397015 6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile CAS No. 1335220-61-5

6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1397015
CAS No.: 1335220-61-5
M. Wt: 232.67 g/mol
InChI Key: SBYNOEBESMJGLL-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Synthesis : A protocol for the regiospecific synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles, which are precursors to 1,6-naphthyridines, has been developed. This process involves treating enaminoketones with propanedinitrile dimer to yield one regioisomer, and using (3-chloro-allylidene)-dimethylammonium perchlorates for the other (Carrión et al., 2010).

  • Spectroscopic Characterization and NLO Properties : DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and its dimethylamino variant. This analysis provides insights into the spectroscopic characteristics, NLO properties, and potential biological and corrosion inhibition capabilities of these compounds (Wazzan et al., 2016).

Biological and Chemical Applications

  • Tpl2 Kinase Inhibition : The [1,7]naphthyridine-3-carbonitriles, including those with a 4-alkylamino group, have been identified as selective Tpl2 kinase inhibitors. These compounds demonstrate good in vitro and in vivo activity, with improved pharmacokinetic properties and selectivity over other kinases (Kaila et al., 2007).

  • Cholinergic and Neuroprotective Drug Development : Synthesis, biological assessment, and molecular modeling of new tacrine analogues, including 5-amino-2-(dimethylamino)-6,7,8,9-tetrahydrobenzo[1,8-b]-naphthyridine-3-carbonitrile, have shown promise as AChE inhibitors and potential applications in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2011).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitor for Steel : Naphthyridine derivatives, including variants of 2-amino-1,8-naphthyridine-3-carbonitrile, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds have shown effectiveness in protecting steel from corrosion, with potential applications in material science and engineering (Ansari & Quraishi, 2015).

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Properties

IUPAC Name

6-chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-16(2)11-8(5-13)3-7-4-9(12)6-14-10(7)15-11/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYNOEBESMJGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NC=C(C=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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